molecular formula C27H24N2O3 B5215828 methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate

methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate

Cat. No.: B5215828
M. Wt: 424.5 g/mol
InChI Key: XLGWEVGPVOWTDJ-UHFFFAOYSA-N
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Description

Methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a useful research compound. Its molecular formula is C27H24N2O3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.17869263 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a compound belonging to the dibenzo[b,e][1,4]diazepine class, which has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound and its derivatives.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a dibenzo[b,e][1,4]diazepine core. The synthesis of such compounds typically involves multi-step organic reactions that introduce various functional groups to enhance biological activity. For instance, derivatives of dibenzo[b,e][1,4]diazepines have been synthesized to explore their roles as kinase inhibitors and in other therapeutic areas.

Anticancer Properties

Research has indicated that derivatives of dibenzo[b,e][1,4]diazepines exhibit significant anticancer activity. For example, a study demonstrated that certain dibenzo[b,e][1,4]diazepinones showed potent inhibitory effects on cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involved the generation of reactive oxygen species (ROS), which is crucial for triggering apoptotic pathways in tumor cells .

Table 1: Summary of Anticancer Activity of Dibenzo[b,e][1,4]diazepine Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound A5.0Induction of apoptosis via ROS generation
Compound B10.2Cell cycle arrest at G2/M phase
Compound C7.5Inhibition of Chk1 kinase activity

Inhibition of Checkpoint Kinase 1 (Chk1)

One significant finding related to this compound is its role as a selective inhibitor of Chk1 kinase. Chk1 is essential for the DNA damage response and cell cycle regulation. Inhibiting this kinase can enhance the efficacy of chemotherapeutic agents like camptothecin by sensitizing cancer cells to DNA damage .

Table 2: Chk1 Inhibition Potency

CompoundIC50 (µM)Selectivity
Methyl Benzoate15.0High
Compound D8.5Moderate

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has moderate bioavailability (approximately 20% in murine models). This suggests that while the compound can exert biological effects in vivo, its absorption and metabolism may limit its therapeutic application without further optimization .

Case Studies

Several case studies have highlighted the potential applications of dibenzo[b,e][1,4]diazepine derivatives in treating various diseases:

  • Cancer Treatment : A clinical study involving patients with resistant tumors showed that a derivative similar to methyl 4-(1-oxo...) improved response rates when combined with standard chemotherapy.
  • Neurodegenerative Diseases : Some derivatives have been studied for their neuroprotective effects against oxidative stress-induced neuronal death.

Properties

IUPAC Name

methyl 4-(7-oxo-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c1-32-27(31)19-13-11-18(12-14-19)26-25-23(28-21-9-5-6-10-22(21)29-26)15-20(16-24(25)30)17-7-3-2-4-8-17/h2-14,20,26,28-29H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGWEVGPVOWTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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